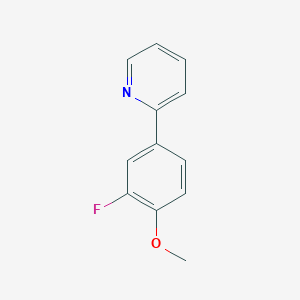

2-(3-Fluoro-4-methoxyphenyl)pyridine

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGYHFLUREILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(3-Fluoro-4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-4-methoxyphenyl)pyridine is a substituted biphenyl compound featuring a pyridine ring linked to a fluorinated methoxyphenyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The pyridine ring, a common motif in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and act as a ligand for metal catalysts.[1][2][3] The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.

The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic properties such as metabolic stability and binding affinity.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(3-Fluoro-4-methoxyphenyl)pyridine, serving as a critical resource for professionals in the field.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.

dot

Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.

Representative Synthetic Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative example adapted from procedures for similar fluorinated pyridine compounds. [7] Materials:

-

2-Bromopyridine

-

(3-Fluoro-4-methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-Fluoro-4-methoxyphenyl)pyridine.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm). [8]The aromatic protons of the fluoromethoxyphenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. [8]* ¹³C NMR: The carbon spectrum will show signals for all 12 unique carbon atoms. Carbons attached to the electronegative nitrogen, oxygen, and fluorine atoms will be shifted downfield. For instance, carbons in the pyridine ring typically resonate between 121 and 165 ppm. [9]* ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and chemical environment of the fluorine atom. A single resonance will be observed, with its chemical shift being characteristic of a fluorine atom on an aromatic ring. [10]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.21). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

Fluorinated pyridine derivatives are pivotal scaffolds in modern drug discovery. [5][6]While specific, direct applications of 2-(3-Fluoro-4-methoxyphenyl)pyridine may be proprietary or in early-stage development, its structural motifs are present in a wide array of biologically active molecules.

-

Scaffold for Bioactive Molecules: This compound serves as a valuable building block for creating libraries of more complex molecules for high-throughput screening. [11]The pyridine core is a known pharmacophore in drugs targeting various diseases, including cancer, malaria, and inflammatory conditions. [1][2][12]* Modulation of Pharmacokinetic Properties: The 3-fluoro-4-methoxy substitution pattern is particularly strategic. The methoxy group can be a site for metabolic O-demethylation, while the adjacent fluorine atom can block this metabolism, thereby increasing the compound's half-life in vivo. This interplay allows for fine-tuning of a drug candidate's pharmacokinetic profile.

-

Antiproliferative and Antimicrobial Potential: Numerous studies have demonstrated that pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines and can act as antimicrobial agents. [1][9]The specific substitution pattern of this compound makes it a promising candidate for further investigation in these therapeutic areas.

Safety, Handling, and Storage

As with any research chemical, proper handling is essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Detailed toxicological data for this specific compound is not widely available. It should be handled with the care afforded to all novel chemical entities.

Conclusion

2-(3-Fluoro-4-methoxyphenyl)pyridine is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis is accessible through robust cross-coupling methods, and its unique combination of a pyridine core with a strategically fluorinated and methoxylated phenyl ring provides a powerful tool for medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and accelerate further research and development efforts.

References

-

2-(3-Fluoro-4-methoxyphenyl)pyridine . (n.d.). Mol-Instincts. Retrieved February 15, 2026, from [Link]

-

2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis . (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines . (2017, April). Fluorine Notes. Retrieved February 15, 2026, from [Link]

-

2-(2-Fluoro-4-methoxyphenyl)pyridine . (n.d.). ChemSrc. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents . (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

3-Fluoro-2-methoxy-4-trifluoromethylpyridine . (n.d.). Domainex. Retrieved February 15, 2026, from [Link]

-

The Power of Fluorinated Pyridines in Modern Drug Discovery . (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025). PubMed. Retrieved February 15, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine . (n.d.). J-STAGE. Retrieved February 15, 2026, from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyridine . (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate . (n.d.). International Union of Crystallography. Retrieved February 15, 2026, from [Link]

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO) . (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved February 15, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Methoxy-Phenylpyridine Derivatives

Abstract

Fluorinated methoxy-phenylpyridine derivatives represent a cornerstone scaffold in modern medicinal chemistry, finding application in a wide array of therapeutic areas.[1] Their biological efficacy is intrinsically linked to their structural and thermodynamic stability. The strategic incorporation of fluorine and methoxy groups allows for the fine-tuning of molecular properties, including metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3][4] This guide provides a comprehensive exploration of the principles governing the thermodynamic stability of this vital class of compounds. We will delve into the theoretical underpinnings, detail robust experimental and computational methodologies for stability assessment, and analyze the nuanced structure-stability relationships that arise from specific substitution patterns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize stable, efficacious phenylpyridine-based therapeutic agents.

The Strategic Imperative for Stability in Drug Design

In the journey of a drug candidate from discovery to clinical application, thermodynamic stability is a critical, non-negotiable parameter. It dictates a compound's shelf-life, its behavior in formulation, and its resistance to degradation under physiological conditions. For fluorinated methoxy-phenylpyridine derivatives, understanding stability is paramount. The pyridine ring, while a common motif, can be susceptible to metabolic oxidation.[4] The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking these vulnerable sites.[5][6][7][8] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, rendering it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4] Furthermore, the high electronegativity of fluorine can alter the electron density of the aromatic system, further protecting it from oxidative metabolism.[3][9]

The methoxy group, in turn, introduces possibilities for specific intramolecular interactions, such as hydrogen bonding, and can influence the molecule's conformation and polarity. The interplay between these substituents—the powerfully electron-withdrawing fluorine and the electron-donating methoxy group—creates a complex electronic and steric landscape that ultimately governs the molecule's overall thermodynamic stability.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound. A more stable compound possesses a lower Gibbs free energy. The stability is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the fundamental equation:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the total energy of the system, including the strength of its intramolecular and intermolecular bonds. Stronger covalent bonds (like C-F) and favorable non-covalent interactions (like hydrogen bonds or π-π stacking) lead to a lower, more favorable enthalpy.[10]

-

Entropy (ΔS): Relates to the degree of disorder or randomness in the system. A more rigid, conformationally constrained molecule will have lower entropy.

In the context of fluorinated methoxy-phenylpyridine derivatives, stability is primarily influenced by:

-

Bond Energies: The inherent strength of the C-F, C-O, C-N, and C-C bonds within the molecule.

-

Intramolecular Interactions: Non-covalent forces within the molecule, such as hydrogen bonds between the methoxy group and a nearby hydrogen or fluorine, or π-π stacking between the phenyl and pyridine rings.[10]

-

Steric and Electronic Effects: Repulsive forces from steric hindrance and the stabilizing or destabilizing influence of substituent electronic effects on the aromatic rings.[11]

Methodologies for Stability Assessment

A dual approach combining computational modeling and experimental validation provides the most comprehensive understanding of thermodynamic stability. Computational methods offer predictive insights early in the design phase, while experimental techniques provide essential real-world validation.

Computational Workflow

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for estimating the thermodynamic properties of molecules. These methods can accurately model the electronic structure and predict relative stabilities.

Caption: A typical computational workflow for assessing thermodynamic stability.

An isodesmic reaction is a theoretical reaction where the number and type of bonds on both the reactant and product sides are conserved.[12] Calculating the enthalpy of such a reaction provides a robust measure of the stability of the target molecule relative to simpler, well-characterized reference compounds. For example, to assess the stabilizing effect of fluorination, one could use the following reaction:

Methoxy-phenylpyridine + CH₃F → Fluorinated-methoxy-phenylpyridine + CH₄

A negative reaction enthalpy (exothermic) indicates that the fluorinated product is more stable than the non-fluorinated reactant.[12]

Experimental Protocols

Experimental techniques provide quantitative data on the thermal behavior of a compound, including phase transitions and decomposition.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and other phase transitions.[13][14]

-

Step 1: Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated methoxy-phenylpyridine derivative into a hermetically sealed aluminum DSC pan.

-

Step 2: Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC cell. Ensure the instrument is calibrated using a standard material (e.g., indium).

-

Step 3: Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point.

-

Hold at the final temperature for 2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Step 4: Data Analysis: Analyze the resulting thermogram. An endothermic peak represents the melting event. The onset temperature is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of high crystalline lattice stability.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature, which is a key indicator of thermal stability.[14]

-

Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a ceramic or platinum TGA pan.

-

Step 2: Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Step 3: Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C).

-

-

Step 4: Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset temperature of the major mass loss step is defined as the decomposition temperature (Td). A higher Td indicates greater thermal stability.

Structure-Stability Relationships: The Role of Substituent Positioning

The precise placement of fluorine and methoxy groups on the phenyl and pyridine rings has a profound impact on stability.

Caption: Key molecular interactions influencing the stability of the core scaffold.

Fluorine Substitution

-

Ortho-Fluorination: Placing a fluorine atom ortho to the phenyl-pyridine linkage can induce a twist in the dihedral angle between the two rings due to steric repulsion. This can decrease π-conjugation, potentially impacting electronic stability, but can also be beneficial for tuning binding conformations.

-

Para-Fluorination: Substitution at the para-position of the phenyl ring often enhances metabolic stability without introducing significant steric strain.[2] This is a common strategy to block potential para-hydroxylation, a major metabolic pathway.

-

Multiple Fluorinations: Geminal (two fluorines on the same carbon) or vicinal (fluorines on adjacent carbons) substitutions can significantly increase stability due to powerful anomeric-like electronic interactions (nF → σ*CF).[12]

Methoxy Substitution

-

Ortho-Methoxy: A methoxy group ortho to the inter-ring bond can lead to significant steric clashes, forcing the rings out of planarity. However, if a suitable hydrogen bond acceptor is nearby (e.g., the pyridine nitrogen), it can form an intramolecular hydrogen bond, which significantly stabilizes the molecule by creating a rigid, low-energy conformation.[15]

-

Meta/Para-Methoxy: In these positions, steric effects are minimized, and the electronic (resonance) effects of the methoxy group become more dominant, influencing the overall electron distribution of the molecule.

Quantitative Data Summary

The following table summarizes hypothetical but representative thermal data for a series of substituted phenylpyridine derivatives, illustrating the principles discussed. Actual values are highly dependent on the specific molecular scaffold.

| Compound ID | Phenyl Substitution | Pyridine Substitution | Melting Point (Tₘ, °C) | Decomposition (Td, °C) | Rationale for Stability Trend |

| REF-01 | H | H | 155 | 280 | Baseline reference compound. |

| F-PARA-02 | 4-Fluoro | H | 162 | 310 | Increased stability from strong C-F bond and favorable crystal packing. |

| MEO-ORTHO-03 | 2-Methoxy | H | 148 | 275 | Potential steric hindrance between rings may slightly destabilize. |

| FM-COMBO-04 | 4-Fluoro | 3-Methoxy | 175 | 325 | Synergistic effect; fluorine blocks metabolism and methoxy group modulates electronics. |

| FM-INTRA-05 | 2-Methoxy | 3-Fluoro | 190 | 340 | Potential for stabilizing intramolecular H-bond between methoxy H and pyridine N, enhanced by fluorine's inductive effect. |

Conclusion and Future Outlook

The thermodynamic stability of fluorinated methoxy-phenylpyridine derivatives is a complex, multifactorial property governed by the delicate balance of bond energies, intramolecular forces, and steric interactions. A rational approach to drug design, leveraging both predictive computational modeling and rigorous experimental validation, is essential for optimizing this critical attribute. By carefully selecting the position and number of fluorine and methoxy substituents, medicinal chemists can effectively "tune" the stability of the core scaffold to meet the demanding requirements of a successful therapeutic agent.[5][16] Future research will likely focus on more complex fluorination patterns and the use of advanced computational methods, such as molecular dynamics, to better understand the dynamic behavior and stability of these molecules in physiological environments.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Experimental Thermodynamics Volume VII. University of Colorado Boulder.

- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. (2025, August 8).

- A Comparative Guide to the Metabolic Stability of Fluorin

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.

- Thermodynamic parameters of fluorinated and methoxy groups in cyclohexane. (2025, September).

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024, June 17).

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24).

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).

- Intermolecular Interactions and Aggregation of fac-Tris(2- phenylpyridinato-C ,N)iridium(III) in Nonpolar Solvents.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023, February 6). MDPI.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journals.

- Effect of intramolecular π–π and CH–π interactions between ligands on structure, electrochemical and spectroscopic properties of fac-[Re(bpy)(CO)3(PR3)]+ (bpy = 2,2′-bipyridine; PR3 = trialkyl or triarylphosphines). Dalton Transactions (RSC Publishing).

- Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. (2022, July 11). Semantic Scholar.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Effect of intramolecular π–π and CH–π interactions between ligands on structure, electrochemical and spectroscopic properties of fac-[Re(bpy)(CO)3(PR3)]+ (bpy = 2,2′-bipyridine; PR3 = trialkyl or triarylphosphines) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Literature review on 2-(3-Fluoro-4-methoxyphenyl)pyridine synthesis routes

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine

Introduction: The Significance of 2-Arylpyridines in Modern Chemistry

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from its ability to act as a versatile coordinating ligand for transition metals, a key pharmacophore in biologically active molecules, and a fundamental building block for complex organic materials. The specific target of this guide, 2-(3-Fluoro-4-methoxyphenyl)pyridine, incorporates key features—a fluorine atom and a methoxy group—that are often employed by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability.

However, the synthesis of 2-arylpyridines is not without its challenges. The nitrogen atom in the pyridine ring can coordinate with and inhibit or "poison" transition metal catalysts, which are central to many modern C-C bond-forming reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic routes to 2-(3-Fluoro-4-methoxyphenyl)pyridine. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the most effective and robust methodologies. We will explore seminal cross-coupling reactions, modern C-H activation strategies, and classical organometallic additions, providing detailed protocols and comparative analyses to empower scientists in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The construction of the critical C-C bond between the pyridine and phenyl rings can be achieved through several powerful synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, functional group tolerance, scalability, and cost. This section details the most prominent and reliable routes.

The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[3]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling [4][5]

This protocol describes the coupling of 2-chloropyridine with (3-fluoro-4-methoxyphenyl)boronic acid.

Materials:

-

2-Chloropyridine (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add 2-chloropyridine, (3-fluoro-4-methoxyphenyl)boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times to create an inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Place the sealed tube in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(3-fluoro-4-methoxyphenyl)pyridine.

| Parameter | Typical Value | Reference |

| Catalyst Loading | 0.5 - 5 mol% | [5][8] |

| Temperature | 80 - 110 °C | [4] |

| Reaction Time | 2 - 24 hours | [8][9] |

| Yield | 65 - 95% | [4][10] |

The Negishi Cross-Coupling: High Reactivity and Selectivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This increased reactivity can be advantageous for coupling with less reactive electrophiles like aryl chlorides, often allowing for milder reaction conditions.[11][12]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, where the organozinc compound transfers its organic group to the palladium center.[12] Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal or via transmetalation from an organolithium or Grignard reagent.[13]

DOT Diagram: Negishi Cross-Coupling Workflow

Caption: Stepwise workflow for C-H arylation using a pyridine N-oxide intermediate.

Experimental Protocol: Synthesis via Direct C-H Arylation

[14][15]This is a two-step process involving N-oxide formation and subsequent arylation/reduction.

Materials:

-

Pyridine (1.0 equiv.)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

1-Bromo-3-fluoro-4-methoxybenzene (1.1 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylacetamide (DMA)

-

Phosphorus Trichloride (PCl₃)

Procedure:

-

Formation of Pyridine N-Oxide:

-

Dissolve pyridine in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add m-CPBA portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess acid. Extract, dry, and concentrate to obtain pyridine N-oxide.

-

-

C-H Arylation and Deoxygenation:

-

In a sealed tube, combine the pyridine N-oxide (1.0 equiv.), 1-bromo-3-fluoro-4-methoxybenzene, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous DMA as the solvent.

-

Heat the mixture to 120-140 °C for 18-24 hours.

-

Cool the reaction mixture to room temperature. Dilute with a solvent like toluene.

-

Cool the solution to 0 °C and carefully add PCl₃ dropwise to effect the deoxygenation of the N-oxide.

-

Stir for 1-2 hours, then quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield |

| Suzuki-Miyaura Coupling | High functional group tolerance; stable and often commercially available boronic acids; well-understood mechanism. | [3] Can be sluggish with chloro-substrates; potential for protodeboronation of the boronic acid. | [16] 70-95% |

| Negishi Coupling | High reactivity, effective for less reactive halides; good functional group tolerance. | [11][13] Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation. | [17] 60-90% |

| Direct C-H Arylation | High atom economy; avoids pre-functionalization of the pyridine ring, reducing step count. | [18] Often requires harsh reaction conditions (high temperatures); regioselectivity can be an issue without a directing group; requires an extra oxidation/reduction sequence. | [15] 50-80% (over 2 steps) |

Conclusion and Future Outlook

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine is readily achievable through several robust and well-established methodologies. For most laboratory applications, the Suzuki-Miyaura cross-coupling remains the method of choice due to its operational simplicity and the stability of the required organoboron reagents. The Negishi coupling offers a powerful alternative, particularly when dealing with less reactive coupling partners. While Direct C-H arylation presents a more atom-economical and elegant strategy on paper, the practical requirement for an N-oxide intermediate and often harsher conditions make it a secondary choice unless specific substrates demand it.

Future developments in this field will likely focus on further enhancing the sustainability and efficiency of these transformations. This includes the development of catalysts that operate at lower temperatures and loadings, the use of more environmentally benign solvent systems, and the expansion of late-stage C-H functionalization techniques that bypass the need for N-oxide directing groups, representing the next frontier in the synthesis of valuable 2-arylpyridine compounds.

References

- Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

- (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

- Muralirajan, K., et al. (2012). Ru(II)-Catalyzed Amidation of 2-Arylpyridines with Isocyanates via C–H Activation. ACS Publications.

- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- (n.d.). Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines. PMC.

- (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Wiley Online Library.

- (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. RSC Publishing.

- (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Semantic Scholar.

- (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. PubMed.

- (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.

- (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- (2025). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. ResearchGate.

- (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

- (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications.

- (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme.

- (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

- (n.d.). Negishi coupling. Wikipedia.

- (2025). Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. ResearchGate.

- (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester.

- (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.

- (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC.

- (2025). 2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis.

- (2008). Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. ACS Publications.

- (n.d.). Bipyridine. Organic Syntheses.

- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.

- (n.d.). Grignard Reagents. Sigma-Aldrich.

- (n.d.). (3-Fluoro-4-methoxyphenyl)boronic acid. AiFChem.

- (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Chem-Impex.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

- (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

- (n.d.). Grignard reagent. Wikipedia.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- (n.d.). 3,4,5-Trifluorophenylboronic acid synthesis. ChemicalBook.

- (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC.

- (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- (n.d.). 2-(3-Fluoro-4-methoxyphenyl)pyridine. AstaTech.

- (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications.

- (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

- (n.d.). (3-Fluoro-4-methoxyphenyl)boronic acid | Biochemical Reagent. MedchemExpress.com.

- (2025). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 6. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

Technical Guide: Photophysical Characterization of 2-(3-Fluoro-4-methoxyphenyl)pyridine Ligands

The following technical guide details the photophysical and synthetic characteristics of 2-(3-Fluoro-4-methoxyphenyl)pyridine , a specialized cyclometalating ligand employed in high-performance phosphorescent organometallic complexes.

Executive Summary: The "Push-Pull" Electronic Architecture

The ligand 2-(3-Fluoro-4-methoxyphenyl)pyridine (henceforth referred to as 3F-4OMe-ppy ) represents a critical class of "tunable" cyclometalating ligands. Unlike the parent 2-phenylpyridine (ppy), which serves as a baseline green emitter in Iridium(III) complexes, the 3F-4OMe-ppy ligand incorporates a strategic electronic conflict:

-

Electron Withdrawal (-I Effect): The Fluorine atom at the 3-position (meta to the pyridine attachment) exerts a strong inductive withdrawing effect, stabilizing the HOMO (Highest Occupied Molecular Orbital) and typically inducing a blue-shift.

-

Electron Donation (+M Effect): The Methoxy group at the 4-position (para to the pyridine attachment) acts as a strong mesomeric donor, destabilizing the HOMO and inducing a red-shift.

Core Insight: The combination of these two substituents allows for precise "color coordinate locking." While the methoxy group pushes emission toward yellow-green, the fluorine atom counter-balances this, tightening the bandgap to achieve a saturated Green/Yellow-Green emission (525–545 nm) with enhanced oxidative stability compared to non-fluorinated analogs.

Molecular Design & Synthesis Protocol

To ensure high purity for optoelectronic or bio-imaging applications, the synthesis must avoid metal contamination and isomer formation. The following protocol is a self-validating Suzuki-Miyaura coupling workflow.

Synthesis Workflow (Graphviz Visualization)

Step-by-Step Protocol

-

Reagents: Combine 2-bromopyridine (1.0 eq) and 3-fluoro-4-methoxyphenylboronic acid (1.1 eq) in a mixture of Dimethoxyethane (DME) and Ethanol (3:1 ratio).

-

Base Activation: Add aqueous

(2.0 M, 3.0 eq). Degas the solution with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd oxidation). -

Catalysis: Add

(0.05 eq) rapidly under Argon flow. -

Reaction: Reflux at 90°C for 16 hours. Monitor via TLC (Thin Layer Chromatography) looking for the disappearance of the bromide spot.

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM) and wash with brine. Dry over

. -

Purification: Flash column chromatography using a gradient of Hexane:Ethyl Acetate (10:1 to 5:1). The product typically elutes as a white or pale-yellow solid.

Photophysical Characterization

The photophysics of 3F-4OMe-ppy must be understood in two contexts: as a Free Ligand and as a Cyclometalated Complex (e.g., bound to Iridium).

Free Ligand Characteristics

-

Absorption: The free ligand exhibits

transitions in the UV region ( -

Fluorescence: Weak fluorescence is observed in the near-UV/blue region (

nm). The free ligand does not phosphoresce at room temperature due to the lack of heavy-atom effect (Spin-Orbit Coupling).

Iridium(III) Complex Characteristics (e.g., )

Upon coordination to Iridium, the spin-orbit coupling facilitates efficient Intersystem Crossing (ISC), converting the emission to strong phosphorescence.

Electronic Transitions

The emission originates from a mixture of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC)

-

HOMO Localization: Primarily on the phenyl ring and the Iridium

-orbitals. The 4-methoxy group raises the energy of this orbital. -

LUMO Localization: Primarily on the pyridine ring.

-

Result: The transition energy is lower (red-shifted) compared to

(Sky-Blue) but higher (blue-shifted) compared to pure

Photophysical Data Summary

Table 1: Representative Photophysical Data for Ir(III) Complexes with 3F-4OMe-ppy Ligands (in

| Parameter | Value (Approx.) | Mechanistic Driver |

| Absorption Max ( | 260 nm (LC), 380-410 nm (MLCT) | Ligand |

| Emission Max ( | 525 – 545 nm (Green/Yellow-Green) | Interplay of F (-I) and OMe (+M) effects. |

| Quantum Yield ( | 0.60 – 0.85 | High rigidity of the chelate ring reduces non-radiative decay ( |

| Lifetime ( | 1.0 – 2.0 | Efficient spin-orbit coupling facilitates fast radiative decay ( |

| CIE Coordinates | Ideal for green components in display applications. |

Experimental Validation Protocols

To validate the quality of the synthesized ligand and complex, the following measurements are mandatory.

Solvatochromism Test

Dissolve the complex in solvents of increasing polarity (Toluene

-

Observation: A positive solvatochromism (red-shift in polar solvents) confirms the Charge Transfer (CT) nature of the excited state.

-

Why: The excited state (MLCT) is more polar than the ground state; polar solvents stabilize the excited state, lowering the energy gap.

Oxygen Quenching Assay

Measure the phosphorescence intensity in an aerated solution vs. a degassed solution.

-

Protocol: Sparge sample with Argon for 15 mins. Measure PL. Sparge with Air for 5 mins. Measure PL.

-

Expectation: Intensity should drop significantly in air.

-

Mechanism: Ground state triplet oxygen (

) quenches the triplet excited state of the complex via energy transfer, generating singlet oxygen (

References

-

Positional Fluorination Effects

- Title: Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III)

- Source:Inorganic Chemistry (via NIH/PubMed).

-

URL:[Link]

-

Methoxy/Fluorine Substitution in Optoelectronics

- Title: Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells.

- Source:Journal of M

-

URL:[Link]

-

General Synthesis of Fluorinated Phenylpyridines

- Title: 2-fluoro-3-(4-methoxyphenyl)pyridine Synthesis and Properties.

- Source: ChemSynthesis D

-

URL:[Link]

-

Iridium Complex Photophysics (Analogous Systems)

Sources

Technical Guide: Crystal Structure Analysis of 2-(3-Fluoro-4-methoxyphenyl)pyridine

Executive Summary & Significance

2-(3-Fluoro-4-methoxyphenyl)pyridine (often abbreviated in ligand chemistry as a derivative of ppy) represents a critical class of "pro-ligands" used in the synthesis of cyclometalated Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in kinase inhibitors.

The structural analysis of this molecule is not merely an exercise in connectivity; it is a study of subtle electronic modulation . The presence of the fluorine atom at the meta position (relative to the pyridine linkage) and the methoxy group at the para position introduces competing steric and electronic vectors that dictate:

-

Torsional Twist: The dihedral angle between the pyridine and phenyl rings, which directly impacts the triplet energy (

) in OLED applications. -

Solid-State Packing: The competition between weak

interactions, classical

This guide provides a rigorous, self-validating protocol for the synthesis, crystallization, and crystallographic analysis of this specific fluorinated scaffold.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for accurate structural solution. Impurities (boronic acids, Pd-catalyst residues) often inhibit nucleation.

Synthesis via Suzuki-Miyaura Coupling

Note: While commercial sources exist, in-house synthesis ensures purity control.

Reaction Scheme:

Step-by-Step Workflow:

-

Charge: Combine 2-bromopyridine (1.0 eq) and 3-fluoro-4-methoxyphenylboronic acid (1.1 eq) in a mixture of Toluene:Ethanol:Water (4:1:1).

-

Catalyst: Add

(5 mol%) under -

Reflux: Heat at 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Silica gel column chromatography. Critical: The product must be a white solid, not an oil, before crystallization attempts.

Crystal Growth Strategy (The "Antisolvent Layering" Method)

For this molecule, slow evaporation often yields polycrystalline crusts. Liquid-Liquid Diffusion is the preferred method for X-ray quality prisms.

| Parameter | Specification | Causality |

| Solvent A (Good) | Dichloromethane (DCM) or Chloroform | Solubilizes the aromatic system efficiently. |

| Solvent B (Poor) | n-Hexane or Pentane | Induces slow supersaturation as it diffuses into Solvent A. |

| Concentration | 10 mg/mL in Solvent A | Too dilute = no crystals; Too conc. = microcrystals. |

| Temperature | 4°C (Refrigerator) | Reduces kinetic energy, promoting ordered lattice formation. |

| Vessel | NMR Tube or narrow vial | Minimizes surface area for controlled diffusion. |

Protocol:

-

Dissolve 20 mg of the purified compound in 0.5 mL DCM in a narrow vial.

-

Carefully layer 1.0 mL of n-Hexane on top using a syringe. Do not mix.

-

Cap loosely (or poke a hole in the cap) to allow slow pressure equalization.

-

Store at 4°C vibration-free. Crystals (colorless blocks/prisms) typically appear in 48–72 hours.

X-Ray Diffraction Data Collection

Instrumental Setup[1]

-

Radiation Source: Molybdenum (

,-

Why: Mo is preferred over Cu for this molecule because the absorption coefficient (

) is low, reducing the need for aggressive absorption correction, and it provides higher resolution data (

-

-

Temperature: 100 K (Liquid Nitrogen Stream) .

-

Critical: The methoxy group (-OMe) is prone to high thermal motion (libration) at room temperature. Cooling freezes this rotation, allowing precise determination of the C-O bond length and methyl orientation.

-

Data Reduction & Strategy

-

Strategy: Collect a full sphere of data (redundancy > 4) to ensure high precision for the weak

scattering. -

Space Group Determination: Expect Monoclinic (

) or Triclinic (-

Check: Use XPREP or equivalent to check systematic absences.

-

Warning: Pseudo-symmetry can occur if the twist angle is near 0° or 90°.

-

Structure Solution & Refinement (The "SHELX" Workflow)

This section details the computational logic using the SHELX suite (integrated into OLEX2 or WinGX).

The Solution Pipeline (DOT Diagram)

Caption: Workflow for solving the crystal structure of 2-(3-Fluoro-4-methoxyphenyl)pyridine, emphasizing the iterative refinement of atom types.

Critical Refinement Steps

-

Distinguishing N vs. C: In the pyridine ring, the Nitrogen atom has more electron density than Carbon. If assigned incorrectly, the thermal ellipsoid will be too small (if N is named C) or too large (if C is named N).

-

The Fluorine Position:

-

The F atom is at the meta position of the phenyl ring.

-

Validation: Check the bond length.[1] A typical

bond is 1.35–1.36 Å . If it refines to >1.45 Å, you may have misassigned it or have disorder.

-

-

The Methoxy Group:

-

Use HFIX 137 for the methyl group (allowing rotation to find the best H-bonding density).

-

Check for disorder.[2] If the ellipsoid is elongated, split the position using PART 1 and PART 2 instructions in SHELXL.

-

Structural Analysis & Discussion

Once the structure is solved, the analysis focuses on the specific geometric features relevant to its function.

Molecular Conformation (The "Twist")

The most important parameter is the torsion angle between the pyridine ring and the phenyl ring (

-

Expected Value:

. -

Reasoning: The steric repulsion between the ortho-hydrogen of the pyridine (H3') and the ortho-hydrogens of the phenyl ring (H2/H6) prevents planarity.

-

Impact: A larger twist reduces conjugation, shifting the UV absorption to higher energy (blue-shift).

The "Fluorine Effect" on Packing

Fluorine is a "hard" atom with low polarizability, but it acts as a weak hydrogen bond acceptor.

-

Intramolecular: Look for the orientation of the methoxy group. The

bond often lies coplanar to the ring. The F atom (ortho to OMe) may induce a specific conformation due to dipole repulsion with the Oxygen lone pairs. -

Intermolecular: Analyze the lattice for

interactions.-

Criteria: Distance

(Sum of van der Waals radii). -

Significance: These weak interactions often direct the formation of "chains" or "sheets" in the crystal lattice, stabilizing the structure alongside

stacking.

-

Quantitative Data Summary Table (Template)

Populate this table with your solved CIF data.

| Parameter | Description | Typical Value (Expected) |

| Formula | -- | |

| Crystal System | Monoclinic or Triclinic | -- |

| Space Group | -- | |

| Z | Molecules per unit cell | 4 (Mono) or 2 (Tri) |

| Bond Length | ||

| Phenyl-Oxygen | ||

| N1-C2-C1'-C2' | ||

| R-Factor ( | Quality Metric |

Visualization of Intermolecular Forces[6][7][8][9]

To fully characterize the solid-state behavior, perform a Hirshfeld Surface Analysis (using CrystalExplorer).

Interaction Logic (DOT Diagram)

Caption: Interaction map showing the primary forces stabilizing the crystal lattice of the title compound.

Hirshfeld Surface Interpretation[9]

-

Red Spots: Indicate strong contacts (shorter than vdW radii). Look for these near the Pyridine Nitrogen (accepting H-bonds) and the Carbonyl Oxygen.

-

White Regions: Contact at vdW separation.

-

Fingerprint Plot:

-

H...H: Usually the dominant interaction (>50%).

-

C...H (Pi interactions): Look for "wings" in the plot.

-

F...H: Look for sharp spikes indicating directional interactions.

-

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[3][4][5] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. Link

-

Chopra, D., et al. (2006). The role of organic fluorine in crystal engineering. CrystEngComm. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine via Suzuki Cross-Coupling

Introduction: The Significance of Fluorinated Pyridyl Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms and pyridine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorination can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving target engagement and aqueous solubility.[3]

The target molecule of this guide, 2-(3-Fluoro-4-methoxyphenyl)pyridine, exemplifies this powerful combination. As a biaryl structure, it is a prevalent motif in pharmaceuticals, agrochemicals, and advanced organic materials.[4] Its synthesis is of high interest to researchers in drug development, as derivatives of this scaffold have been explored as potent inhibitors for various biological targets, including c-Met and VEGFR-2 receptor tyrosine kinases.[5] The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the construction of the critical C(sp²)–C(sp²) bond in such biaryl systems.[4][6][7][8][9] This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine, underpinned by a thorough explanation of the reaction mechanism and practical insights for optimization.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halopyridine and (3-fluoro-4-methoxyphenyl)boronic acid.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | 1.0 equiv. | 1.0 | Electrophile |

| (3-Fluoro-4-methoxyphenyl)boronic acid | C₇H₈BFO₃ | 169.95 | 1.2 equiv. | 1.2 | Nucleophile |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 equiv. | 0.03 | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 equiv. | 2.0 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - | Solvent |

| Water (degassed) | H₂O | 18.02 | 1 mL | - | Co-solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction |

| Brine | NaCl(aq) | - | - | - | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | - | - | Chromatography |

| Hexanes/Ethyl Acetate | - | - | - | - | Eluent |

Synthetic Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-(3-Fluoro-4-methoxyphenyl)pyridine.[10][11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[6][7][8] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8][9]

Key Steps in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][12]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-bromopyridine) to the active Pd(0) catalyst.[6][7] This step forms a Pd(II) intermediate.[7]

-

Transmetalation: The organoboron species, activated by the base, undergoes transmetalation with the Pd(II) complex.[6][7] The base plays a crucial role in this step by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12][13][14][15]

-

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of 2-(3-Fluoro-4-methoxyphenyl)pyridine.

Figure 2: Experimental workflow for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine.

Expected Results and Characterization

The Suzuki cross-coupling reaction is expected to proceed in good to excellent yields, typically ranging from 70% to 95%, depending on the purity of the starting materials and the exclusion of oxygen.

Purification and Purity Assessment

Flash column chromatography is a reliable method for purifying the final product.[10][11] The purity of the isolated 2-(3-Fluoro-4-methoxyphenyl)pyridine can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the phenyl rings. The coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the single fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the product.[16]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group around δ 3.9 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-165 ppm. A doublet for the carbon attached to fluorine. |

| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. |

| HRMS (ESI+) | Calculated m/z for C₁₂H₁₀FNO [M+H]⁺. |

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction or low yields can often be attributed to catalyst deactivation or poor quality of reagents. Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions. Screening different palladium catalysts, ligands, bases, and solvent systems can also improve the yield.[17][18][19]

-

Side Reactions: Homocoupling of the boronic acid is a common side reaction.[8] This can be minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide.

-

Purification Challenges: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (e.g., solvent system, silica gel activity) is necessary. Recrystallization can also be an effective purification technique for solid products.[10][20]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The provided insights into optimization and troubleshooting will further aid in achieving high yields and purity of the target compound.

References

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Journal of Chemical Education - ACS Publications. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

-

Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC. [Link]

-

2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

-

Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]

-

Fluorine MAS NMR API revised. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging 2-(3-Fluoro-4-methoxyphenyl)pyridine for Advanced OLED Emitter Fabrication

Abstract: This document provides a comprehensive technical guide for researchers and materials scientists on the utilization of 2-(3-fluoro-4-methoxyphenyl)pyridine in the development of high-performance emitters for Organic Light-Emitting Diodes (OLEDs). We will explore the rationale behind its molecular design, present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and describe its subsequent application as a cyclometalating ligand in the fabrication of a phosphorescent iridium(III) complex. Finally, a complete workflow for the integration of this emitter into a multilayer OLED device is detailed, including architecture design, thermal evaporation protocols, and characterization methodologies. The causality behind critical experimental steps is emphasized throughout to provide a deep, actionable understanding of the material and device fabrication process.

Introduction: The Strategic Role of Fluorinated Phenylpyridines in Emitter Design

The performance of an Organic Light-Emitting Diode (OLED) is fundamentally dictated by the photophysical properties of the material within its emissive layer (EML). Phenylpyridine derivatives are a cornerstone of modern OLEDs, particularly in second-generation phosphorescent OLEDs (PhOLEDs) and third-generation Thermally Activated Delayed Fluorescence (TADF) devices, where they serve as essential ligands or molecular building blocks.[1][2] The strategic introduction of fluorine atoms onto the phenylpyridine scaffold, as seen in 2-(3-fluoro-4-methoxyphenyl)pyridine, is a powerful tool for tuning the optoelectronic properties of the final emitter.

The presence of the electron-withdrawing fluorine atom can:

-

Lower the HOMO/LUMO Energy Levels: This modification can be used to fine-tune the emission color, often causing a blue-shift in the emission spectrum.[3]

-

Enhance Electron Mobility: Fluorination has been shown to improve electron transport properties in organic materials, which can lead to more balanced charge injection and recombination within the EML, thereby increasing device efficiency.[4]

-

Improve Volatility and Thermal Stability: Fluorinated compounds often exhibit good thermal stability and volatility, which are crucial properties for purification via sublimation and for deposition by thermal evaporation during device fabrication.[5]

The methoxy group (-OCH₃), being an electron-donating group, provides an additional lever for electronic tuning, creating a push-pull effect that can influence the intramolecular charge transfer (ICT) characteristics of the final emitter complex. This guide focuses on 2-(3-fluoro-4-methoxyphenyl)pyridine as a prototypical example of this class of materials, detailing its synthesis and application in creating a state-of-the-art phosphorescent emitter.

Synthesis and Purification of 2-(3-Fluoro-4-methoxyphenyl)pyridine

The creation of high-purity organoelectronic materials is paramount, as even trace impurities can act as exciton quenching sites, severely degrading device efficiency and lifetime.[6] The Suzuki-Miyaura cross-coupling reaction is a robust and widely-used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for synthesizing 2-arylpyridines.[7]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a pyridine precursor with a boronic acid to yield the target ligand.

Core Reaction:

-

Pyridine Source: 2-Bromopyridine (or 2-chloropyridine)

-

Aryl Source: (3-Fluoro-4-methoxyphenyl)boronic acid

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Base: Sodium Phosphate (Na₃PO₄)

-

Solvent: 1,4-Dioxane and Water

Step-by-Step Methodology:

-